![molecular formula C16H17FN4O2S B2534513 Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-23-8](/img/structure/B2534513.png)

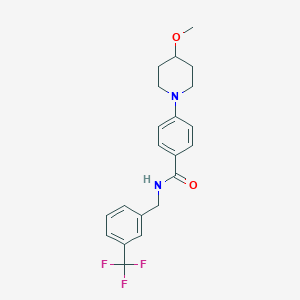

Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar triazole-pyrimidine-based compounds has been analyzed using 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación

Tuberculostatic Activity

Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity. Research has identified these compounds as promising antituberculous agents, highlighting their potential in the fight against tuberculosis. The structure-activity relationships of these compounds have been analyzed, providing valuable insights for the development of effective tuberculosis treatments (Titova et al., 2019).

Synthesis of Heterocyclic Compounds

The compound and its analogs are used in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. These heterocyclic structures serve as the backbone for developing new drugs with potential biological activities, including antitumor, antiviral, and antimicrobial properties. For example, efficient and regioselective synthesis methods have been developed for triazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of these compounds in drug synthesis (Massari et al., 2017).

Antimicrobial and Antifungal Properties

Research into the biological activity of these compounds has shown that they possess antimicrobial and antifungal properties. This opens up possibilities for their use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The biocidal properties of these compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, revealing their potential as effective antimicrobial agents (Youssef et al., 2011).

Antitumor Activities

The compound and its derivatives have shown promising in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. This suggests their potential use in cancer therapy, either as standalone treatments or as part of combination therapies with other antitumor drugs. The structural versatility of these compounds allows for the development of targeted therapies against specific types of cancer (Gomha et al., 2017).

Green Chemistry Applications

In the synthesis of these compounds, methodologies adhering to green chemistry principles have been developed, emphasizing the importance of eco-friendly and sustainable chemical processes. The use of non-toxic, non-volatile, and recyclable additives in the synthesis of triazolo-pyrimidines highlights the commitment to reducing environmental impact and enhancing safety in chemical synthesis (Khaligh et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on similar triazole-pyrimidine-based compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

methyl 5-ethyl-7-(4-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPFNWCCUOVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2534430.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B2534434.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)

![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)

![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)

![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)